Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate involves several key steps, starting from 1-benzylpiperidin-4-one. An optimized Strecker-type condensation with aniline and HCN, followed by selective hydrolysis, basic hydrolysis, and subsequent reactions, leads to the target compound in near quantitative yields (Kiricojević et al., 2002). This efficient synthesis route is crucial for producing this intermediate for further pharmaceutical synthesis.
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives have been determined through X-ray diffraction analysis, highlighting the importance of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). These studies provide valuable insights into the structural aspects of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate and its analogs.
Chemical Reactions and Properties
This compound participates in various chemical reactions, serving as a versatile intermediate. For instance, it has been used in the preparation of acetylcholinesterase inhibitors by exploring structure-activity relationships, where the introduction of specific groups enhances activity (Sugimoto et al., 1992). Such reactions underscore the chemical flexibility and potential application of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate in designing bioactive molecules.
Physical Properties Analysis
While specific studies on the physical properties of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate are scarce, related research on piperidine derivatives provides insights into their behavior. The crystal and molecular structure analyses, as well as the evaluation of intramolecular and intermolecular forces, play a significant role in understanding the physical properties of these compounds (Kuleshova & Khrustalev, 2000).
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The methods of application involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The outcomes include the synthesis of biologically active piperidines .
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Illicit Drug Synthesis
- Piperidine derivatives can be used in the synthesis of illicit drugs like fentanyl .
- The methods of application involve specific precursor chemicals and synthesis routes .
- The outcomes have led to the international control of certain precursor chemicals to prevent their diversion from licit industry .
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Separation Science
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Chemical Synthesis
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Illicit Drug Manufacture
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Forensic Drug Testing
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Chemical Storage
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Quality Assurance and Control
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Analytical Chemistry
Safety And Hazards
properties
IUPAC Name |
methyl 4-anilino-1-benzylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19(23)20(21-18-10-6-3-7-11-18)12-14-22(15-13-20)16-17-8-4-2-5-9-17/h2-11,21H,12-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNCHCGYDKUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209959 | |
Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |
CAS RN |
61085-60-7 | |
Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-1-(phenylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61085-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT0TL4GJ6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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